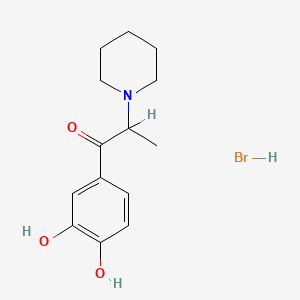
Propiophenone, 3',4'-dihydroxy-2-piperidino-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is a chemical compound with the molecular formula C14H19NO3·HBr It is a derivative of propiophenone, characterized by the presence of two hydroxyl groups and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide typically involves the reaction of 3’,4’-dihydroxypropiophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Applications De Recherche Scientifique
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’-Dihydroxypropiophenone: Similar in structure but lacks the piperidine ring.
3’,4’-Dihydroxypropiophenone: Another similar compound with different substitution patterns
Uniqueness
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is unique due to the presence of both hydroxyl groups and a piperidine ring, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
27922-39-0 |
|---|---|
Formule moléculaire |
C14H20BrNO3 |
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-piperidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C14H19NO3.BrH/c1-10(15-7-3-2-4-8-15)14(18)11-5-6-12(16)13(17)9-11;/h5-6,9-10,16-17H,2-4,7-8H2,1H3;1H |
Clé InChI |
PVRQASJOCKHEGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCCC2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
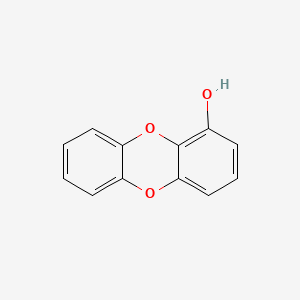
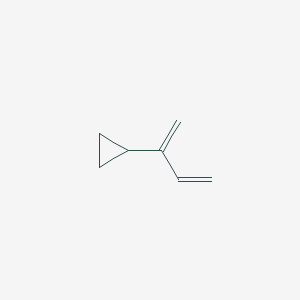
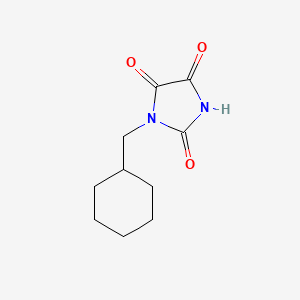
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
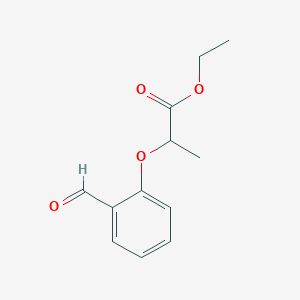
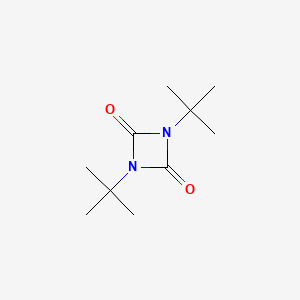

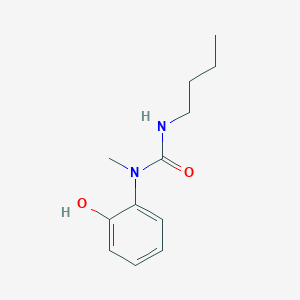
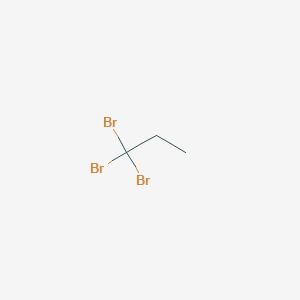
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

